molecular formula C10H12O2 B14207512 1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- CAS No. 784144-12-3

1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)-

Cat. No.: B14207512
CAS No.: 784144-12-3
M. Wt: 164.20 g/mol
InChI Key: YHHKOCQFUSUCCG-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- typically involves the reaction of acetophenone with formaldehyde and a base, followed by hydrolysis. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- is widely used in scientific research due to its role as a photoinitiator. It is employed in:

    Chemistry: Used in the synthesis of polymers and resins.

    Biology: Utilized in the development of biomaterials.

    Medicine: Investigated for its potential in drug delivery systems.

    Industry: Applied in coatings, adhesives, and inks.

Mechanism of Action

The compound acts as a photoinitiator by absorbing UV light and generating free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymers. The molecular targets include monomers and oligomers, and the pathways involve radical chain reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxycyclohexyl phenyl ketone
  • 2,2-Dimethoxy-2-phenylacetophenone
  • Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide

Uniqueness

1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- is unique due to its high efficiency and low yellowing properties as a photoinitiator. It offers excellent performance in UV-curable systems and is compatible with various substrates .

Properties

CAS No.

784144-12-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(2S)-3-hydroxy-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C10H12O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1

InChI Key

YHHKOCQFUSUCCG-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CO)C(=O)C1=CC=CC=C1

Canonical SMILES

CC(CO)C(=O)C1=CC=CC=C1

Origin of Product

United States

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